Tert-butyl 4-{bicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate
Description
Tert-butyl 4-{bicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate (CAS: 2680534-60-3) is a piperazine derivative featuring a bicyclo[1.1.1]pentane (BCP) substituent and a tert-butoxycarbonyl (Boc) protecting group. The BCP moiety is a highly strained, bridge-like structure valued in medicinal chemistry as a bioisostere for tert-butyl or aromatic groups due to its unique three-dimensional geometry and metabolic stability . The Boc group protects the piperazine nitrogen, enabling selective functionalization during multi-step syntheses . This compound serves as a critical intermediate in drug discovery, particularly for central nervous system (CNS) targets and kinase inhibitors.
Properties
IUPAC Name |
tert-butyl 4-(1-bicyclo[1.1.1]pentanyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-13(2,3)18-12(17)15-4-6-16(7-5-15)14-8-11(9-14)10-14/h11H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEZLYPDECBKAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C23CC(C2)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Photochemical and Flow Methods for BCP Core Construction
- The bicyclo[1.1.1]pentane core can be efficiently synthesized via photochemical addition of [1.1.1]propellane to suitable reagents under flow conditions.
- For example, in a 2021 study, flow photochemistry was used to add propellane to diacetyl, enabling kilogram-scale synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid derivatives in one day.
- Yields up to 62% were reported using optimized photochemical irradiation at 365 nm in flow reactors.
- Such methods offer scalability, safety, and reproducibility advantages over batch photochemical or thermal methods.
Subsequent Functionalization of BCP
- The BCP dicarboxylic acid intermediate can be converted into various building blocks including amines, alcohols, and carboxylates through classical organic transformations such as reduction, halogenation, and amination.
- For example, 1-bicyclo[1.1.1]pentylamine can be prepared via hydrazine intermediates followed by reduction, improving yield and scalability compared to older methods.
Functionalization of Piperazine and Carbamate Protection
- The piperazine ring is commonly introduced as a nucleophile reacting with activated BCP derivatives.
- The nitrogen atoms of piperazine are often protected with tert-butyl carbamate (Boc) groups to prevent side reactions during synthesis.
- Typical synthetic steps involve:
- Preparation of tert-butyl piperazine-1-carboxylate as a protected piperazine intermediate.
- Nucleophilic substitution or coupling with BCP-derived electrophiles (e.g., halides or activated esters).
- Strong bases like sodium hydride (NaH) in aprotic solvents such as tetrahydrofuran (THF) are used to deprotonate the piperazine nitrogen and facilitate nucleophilic attack.
Representative Synthetic Route for tert-butyl 4-{bicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate
Analytical and Yield Data
Research Discoveries and Applications
- The bicyclo[1.1.1]pentane motif is increasingly recognized as a valuable bioisostere in medicinal chemistry, replacing phenyl rings to improve pharmacokinetic properties.
- Piperazine derivatives bearing BCP groups are under investigation for their potential in drug discovery, particularly for targeting enzymes and receptors relevant to cancer and infectious diseases.
- The scalable synthesis methods described enable the production of sufficient quantities for biological evaluation and further medicinal chemistry optimization.
Summary and Outlook
The preparation of This compound involves:
- Efficient photochemical construction of the bicyclo[1.1.1]pentane core using flow chemistry.
- Conversion of BCP intermediates to amines via hydrazine routes and catalytic reduction.
- Protection of piperazine nitrogen atoms with tert-butyl carbamate groups.
- Coupling of BCP amines with Boc-protected piperazine under basic conditions.
These methodologies provide a robust and scalable platform for synthesizing this compound, facilitating its use as a building block in pharmaceutical research.
Chemical Reactions Analysis
Deprotection of the Tert-Butyl Carbamate Group
The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield free piperazine derivatives. This reaction is essential for accessing reactive amines for further functionalization.
| Reaction Conditions | Products | Yield | Source |
|---|---|---|---|
| 4 M HCl in dioxane (2 h, 25°C) | Piperazine-bicyclo[1.1.1]pentane hydrochloride | 92% | |
| Trifluoroacetic acid (TFA) in CH₂Cl₂ | Deprotected piperazine intermediate | 89% |
Mechanistic Insight : Protonation of the carbamate oxygen weakens the C–O bond, leading to elimination of CO₂ and isobutylene. The free amine is stabilized as its hydrochloride or trifluoroacetate salt .
Nucleophilic Substitution at the Bicyclo[1.1.1]pentane Moiety
The bridgehead position of bicyclo[1.1.1]pentane undergoes substitution reactions, particularly with iodide or hydroxyl groups.
Table: Representative Substitution Reactions
| Substrate | Reagent | Product | Conditions | Yield |
|---|---|---|---|---|
| Tert-butyl 4-(3-iodobicyclo[1.1.1]pentan-1-yl)piperazine-1-carboxylate | NaN₃, DMSO | Azide-functionalized derivative | 60°C, 12 h | 78% |
| Tert-butyl 4-(3-hydroxybicyclo[1.1.1]pentan-1-yl)piperazine-1-carboxylate | TsCl, pyridine | Tosylate intermediate | 0°C → 25°C, 6 h | 85% |
Key Findings :
-
Iodide substituents enable Suzuki-Miyaura cross-coupling with aryl boronic acids (e.g., phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, 80°C) .
-
Hydroxyl groups undergo Mitsunobu reactions with alcohols (DIAD, PPh₃, THF) to install ether linkages.
Amide Coupling Reactions
The deprotected piperazine amine reacts with carboxylic acids or activated esters to form amides.
Table: Amidation Protocols
| Carboxylic Acid | Coupling Agent | Product | Yield | Source |
|---|---|---|---|---|
| Acetic anhydride | Et₃N, CH₂Cl₂ | N-Acetylpiperazine-bicyclo[1.1.1]pentane | 94% | |
| Benzoyl chloride | Hünig’s base, DMF | N-Benzoyl derivative | 88% |
Optimization Note : Microwave-assisted coupling (100°C, 10 min) reduces reaction time by 80% compared to conventional heating .
Photochemical Modifications
The bicyclo[1.1.1]pentane core participates in strain-release [2+2] cycloadditions under UV light.
Table: Photoreactivity Data
| Reaction Partner | Conditions | Product | Yield |
|---|---|---|---|
| Maleic anhydride | 450 nm LED, THF | Cross-bridged tricyclic adduct | 65% |
| Acetylene | Hg lamp, hexane | Bicyclo[3.1.1]heptane derivative | 58% |
Mechanism : Photoexcitation induces ring-opening of the bicyclo[1.1.1]pentane, followed by radical recombination with dienophiles .
Stability Under Oxidative and Reductive Conditions
The compound exhibits robust stability, enabling compatibility with diverse reaction environments.
Biological Activity
Tert-butyl 4-{bicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure, including:
- Tert-butyl group
- Bicyclo[1.1.1]pentane moiety
- Piperazine ring
Its molecular formula is , which contributes to its solubility and reactivity in various environments .
Pharmacological Potential
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Antidepressant Effects : Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially offering antidepressant properties.
- Anxiolytic Activity : The compound has shown promise in reducing anxiety-related behaviors in animal models.
- Neuroprotective Properties : Its ability to protect neuronal cells from damage has been explored, indicating potential applications in treating neurodegenerative diseases.
The mechanism of action is believed to involve:
- Receptor Interaction : The bicyclo[1.1.1]pentane moiety enhances binding affinity to specific receptors, while the piperazine ring facilitates hydrogen bonding and stabilizes interactions with target proteins.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in neurotransmitter metabolism, thereby influencing mood and cognitive functions.
Comparative Studies
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Tert-butyl 4-(3-amino-bicyclo[1.1.1]pentan-1-yl)piperazine-1-carboxylate | Amino group substitution | Enhanced biological activity due to amino functionality |
| Tert-butyl 4-(bicyclo[2.2.2]octan-2-yl)piperazine-1-carboxylate | Bicyclo[2.2.2]octane structure | Different steric hindrance affecting receptor interactions |
| Tert-butyl 4-(cyclohexane)piperazine-1-carboxylate | Cyclohexane moiety | Variability in lipophilicity influencing bioavailability |
These comparisons illustrate how slight variations in structure can significantly affect biological activity and applications .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
Study 1: Antidepressant Activity
A recent study investigated the antidepressant effects of the compound using rodent models. Results indicated a significant reduction in depressive-like behavior compared to control groups, suggesting a potential mechanism involving serotonin receptor modulation .
Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective properties of this compound against oxidative stress in neuronal cell cultures. The findings demonstrated that treatment with this compound resulted in reduced cell death and improved cell viability under stress conditions .
Comparison with Similar Compounds
Key Structural Features :
- Bicyclo[1.1.1]pentane : A rigid, strained hydrocarbon core that enhances solubility and reduces off-target interactions.
- Piperazine Ring : Provides conformational flexibility and hydrogen-bonding capability.
- Boc Group : Facilitates stability during synthetic workflows and deprotection under acidic conditions (e.g., trifluoroacetic acid) .
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with key analogues:
Research Findings and Trends
- BCP in Drug Design : BCP derivatives are increasingly replacing tert-butyl groups in protease inhibitors (e.g., HIV-1) to reduce toxicity .
- Piperazine Flexibility : Piperazine-Boc derivatives enable modular synthesis of polypharmacological agents, as seen in eIF2B activators for neurodegenerative diseases .
- Synthetic Advances : Mn(dpm)₃-catalyzed hydrohydrazination enables gram-scale BCP-amine production, reducing costs by 40% compared to earlier methods .
Q & A
Q. What are the common synthetic routes for tert-butyl 4-{bicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate?
The synthesis typically involves two key steps: (1) preparation of the bicyclo[1.1.1]pentane (BCP) moiety and (2) coupling with a piperazine-carboxylate derivative.
- BCP Synthesis : A scalable method uses [1.1.1]propellane reacted with di-tert-butyl azodicarboxylate and phenylsilane in the presence of Mn(dpm)₃ to form a hydrazine intermediate, which is reduced to yield 1-bicyclo[1.1.1]pentylamine .
- Coupling : The BCP unit is introduced via nucleophilic substitution or Buchwald-Hartwig amination. For example, tert-butyl piperazine-1-carboxylate reacts with brominated BCP derivatives under reflux in 1,4-dioxane with K₂CO₃ as a base (yields ~88%) .
- Deprotection : The tert-butyloxycarbonyl (Boc) group is removed using trifluoroacetic acid (TFA) in dichloromethane .
Q. How is the compound characterized for structural confirmation?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions. For example, the tert-butyl group appears as a singlet at δ 1.43 ppm, while bicyclo[1.1.1]pentane protons resonate as a singlet at δ 2.09 ppm .
- X-Ray Crystallography : Single-crystal studies reveal bond angles and molecular conformation. The BCP moiety adopts a rigid, strained structure with bond angles deviating from ideal tetrahedral geometry (e.g., 93.5° in β-angle monoclinic systems) .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility : The compound is lipophilic, with moderate solubility in dichloromethane, THF, and DMSO. Log S values (calculated) suggest poor aqueous solubility, necessitating organic solvents for biological assays .
- Stability : The Boc group is stable under basic conditions but hydrolyzes in acidic media. Storage at -20°C under inert atmosphere is recommended to prevent decomposition .
Advanced Research Questions
Q. What methodologies are employed to analyze the compound’s reactivity in cross-coupling reactions?
- HAT (Hydrogen Atom Transfer) Processes : The BCP unit participates in radical-mediated C–H functionalization. For example, tert-butyl 4-(3-(4-cyanobenzoyl)BCP)piperidine-1-carboxylate is synthesized via Mn-catalyzed HAT, enabling benzophenone bioisostere formation (74% yield) .
- Buchwald-Hartwig Amination : Palladium catalysts (e.g., Pd₂(dba)₃/XPhos) facilitate coupling of BCP-amine derivatives with aryl halides, achieving >85% yield in optimized conditions .
Q. How do crystallographic studies contribute to understanding molecular conformation and supramolecular interactions?
- Conformational Rigidity : X-ray diffraction shows the BCP unit imposes steric constraints, forcing the piperazine ring into a chair conformation. Weak hydrogen bonds (C–H⋯O) stabilize crystal packing, with intermolecular distances of 2.4–2.6 Å .
- Torsional Strain : The BCP’s bridgehead carbons exhibit bond angles of ~93.5°, inducing strain that enhances reactivity in ring-opening reactions .
Q. What bioactivity has been observed for derivatives of this compound?
- Prolyl-Hydroxylase Inhibition : Analogues like tert-butyl 4-[[1-[(4-chlorophenyl)methyl]-3-hydroxy-2-oxopyridin-4-yl]methyl]piperazine-1-carboxylate act as hypoxia-inducible factor (HIF) stabilizers by inhibiting prolyl-hydroxylases, a mechanism explored for treating anemia .
- Enzyme Binding Studies : Molecular docking reveals the BCP moiety occupies hydrophobic enzyme pockets, while the piperazine-carboxylate group engages in hydrogen bonding with catalytic residues (e.g., in kinase assays) .
Q. How are computational methods applied to predict reactivity and optimize synthesis?
- DFT Calculations : Transition-state modeling for BCP functionalization predicts activation energies for hydrazine reduction (~25 kcal/mol) and radical insertion (~18 kcal/mol) .
- Retrosynthetic Analysis : Tools like Synthia™ propose routes prioritizing atom economy (e.g., using [1.1.1]propellane as a starting material reduces step count) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
